molecular formula C22H18Br2N2S2 B5201449 3,3'-[1,3-phenylenebis(methylene)]bis-1,3-benzothiazol-3-ium dibromide

3,3'-[1,3-phenylenebis(methylene)]bis-1,3-benzothiazol-3-ium dibromide

Cat. No. B5201449
M. Wt: 534.3 g/mol
InChI Key: OFVWLOFUFDYWLX-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

'3,3'-[1,3-phenylenebis(methylene)]bis-1,3-benzothiazol-3-ium dibromide' is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as methylene blue, which is a synthetic dye that has been used for various purposes such as staining biological tissues, treating methemoglobinemia, and as a diagnostic tool for Alzheimer's disease.

Mechanism of Action

Methylene blue works by inhibiting the mitochondrial electron transport chain, which leads to an increase in reactive oxygen species (ROS) production. This increase in ROS production can trigger apoptosis in cancer cells, making methylene blue a potential anti-cancer agent. Methylene blue has also been shown to improve mitochondrial function and reduce oxidative stress in various cell types.
Biochemical and physiological effects:
Methylene blue has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function in Alzheimer's disease patients, reduce the symptoms of Parkinson's disease, and improve mitochondrial function in various cell types. Methylene blue has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

Methylene blue has several advantages for lab experiments, including its low cost, easy availability, and stability. However, it also has some limitations, including its potential toxicity at high concentrations and its non-specific binding to proteins.

Future Directions

There are several future directions for research on methylene blue. One potential direction is the development of methylene blue derivatives with improved specificity and efficacy. Another direction is the investigation of the role of methylene blue in neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, the use of methylene blue as an anti-cancer agent and in photodynamic therapy is an area that requires further investigation.

Synthesis Methods

The synthesis of methylene blue involves the reaction of N,N-dimethylaniline with benzaldehyde in the presence of sulfuric acid. The resulting product is then oxidized using sodium nitrite to form methylene blue. The chemical structure of methylene blue consists of a thiazine ring and a phenothiazine ring, which are connected by a methylene bridge.

Scientific Research Applications

Methylene blue has been extensively studied in scientific research due to its various applications. It has been used as a redox indicator in biochemical assays, as a photosensitizer in photodynamic therapy, and as a mitochondrial electron transport chain inhibitor. Methylene blue has also been used as a diagnostic tool for Alzheimer's disease, where it binds to amyloid beta plaques in the brain.

properties

IUPAC Name

3-[[3-(1,3-benzothiazol-3-ium-3-ylmethyl)phenyl]methyl]-1,3-benzothiazol-3-ium;dibromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2S2.2BrH/c1-3-10-21-19(8-1)23(15-25-21)13-17-6-5-7-18(12-17)14-24-16-26-22-11-4-2-9-20(22)24;;/h1-12,15-16H,13-14H2;2*1H/q+2;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFVWLOFUFDYWLX-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)[N+](=CS2)CC3=CC(=CC=C3)C[N+]4=CSC5=CC=CC=C54.[Br-].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Br2N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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